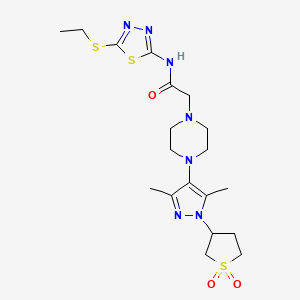
3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The compound also contains a thiazolidine-2,4-dione group, which is a five-membered ring with two oxygen atoms, one sulfur atom, and a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring and the thiazolidine-2,4-dione group. The tert-butyl group and the benzoyl group would likely be attached to the nitrogen atom of the azetidine ring .Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Evaluation Compounds with structural similarities to 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized through methods such as microwave-assisted rapid synthesis. These compounds have been evaluated for their pharmacological properties, showing potential antibacterial and antifungal activities. For instance, a series of nitrogen and sulfur-containing heterocyclic compounds were prepared and screened for their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as pharmacologically active agents (Mistry & Desai, 2006).
Antimicrobial and Antiproliferative Agents Further research into thiazolidine-2,4-dione derivatives has led to the identification of molecules with significant antimicrobial and antiproliferative properties. A particular study designed a library of compounds for screening against antimicrobial targets and potential anticancer activity through molecular docking studies. This research revealed several analogues with promising docking scores, suggesting these compounds could serve as lead structures for developing new antimicrobial and anticancer agents (Kumar et al., 2022).
Biological Activity Studies The exploration of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, synthesized from various drug-like molecules, has demonstrated a range of biological activities. These compounds were primarily evaluated for their antibacterial efficacy, with specific derivatives showing good to excellent activity. This research indicates the versatility of thiazolidine-2,4-dione derivatives in generating compounds with potential therapeutic uses (Mohanty et al., 2015).
Antidiabetic Potential Thiazolidine-2,4-diones and their derivatives have been identified as compounds with antidiabetic properties due to their ability to enhance glucose utilization and insulin sensitization. Research into these compounds has led to the development of derivatives that were evaluated for their antidiabetic, antioxidant, and cytotoxicity properties. This comprehensive study not only assessed the compounds' potential to lower blood glucose levels but also explored their antioxidant activity and interaction with specific diabetic targets through molecular docking studies, demonstrating their potential as antihyperglycemic and hypolipidemic agents (Shukla et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical or clinical trials .
Propriétés
IUPAC Name |
3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQFUKYVKUTRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2432030.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)
![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2432045.png)
![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)
![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)